1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features an ethoxybenzyl group and a methylsulfonyl group attached to the piperazine ring, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzyl chloride and piperazine.
Nucleophilic Substitution: The 4-ethoxybenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(4-ethoxybenzyl)piperazine.
Sulfonylation: The resulting 1-(4-ethoxybenzyl)piperazine is then subjected to sulfonylation using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The ethoxybenzyl and methylsulfonyl groups may influence the compound’s binding affinity and selectivity for certain receptors or enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxybenzyl)-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is unique due to the specific combination of the ethoxybenzyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-14-6-4-13(5-7-14)12-15-8-10-16(11-9-15)20(2,17)18/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGAXJUFKJCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.